molecular formula C10H18N4O2S B5300603 N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide

N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No. B5300603
M. Wt: 258.34 g/mol
InChI Key: NWXBYLBDBLKBSB-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide, also known as ACY-1215, is a small molecule inhibitor that selectively targets the catalytic domain of histone deacetylase 6 (HDAC6). HDAC6 is a member of the HDAC family of enzymes that play a key role in regulating gene expression and cellular processes such as cell division, differentiation, and apoptosis. ACY-1215 has been shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

Mechanism of Action

The mechanism of action of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins and altered gene expression. HDAC6 is involved in the deacetylation of various proteins such as α-tubulin, HSP90, and cortactin, which play important roles in cellular processes such as cell motility, protein degradation, and stress response. By inhibiting HDAC6, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide alters the acetylation status of these proteins, leading to changes in cellular processes and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In cancer cells, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide induces cell cycle arrest and apoptosis by altering the expression of various genes involved in these processes. It also inhibits the formation of aggresomes and autophagosomes, leading to the accumulation of misfolded proteins and ultimately cell death. In animal models of neurodegenerative disorders, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide reduces inflammation and oxidative stress by modulating the expression of various cytokines and chemokines. It also improves cognitive function and memory by enhancing synaptic plasticity and neurogenesis. In animal models of inflammatory conditions, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide in lab experiments include its high selectivity for HDAC6, its ability to induce cell death in cancer cells, and its potential therapeutic applications in various diseases. However, there are also limitations to its use, such as its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.

Future Directions

There are several future directions for the research and development of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the development of combination therapies that target multiple pathways involved in cancer and other diseases. Additionally, further studies are needed to elucidate the mechanisms of action of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide and its effects on other cellular processes beyond HDAC6 inhibition. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide in humans and to determine its potential as a therapeutic agent in various diseases.

Synthesis Methods

The synthesis of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide involves a multi-step process that includes the preparation of key intermediates such as 3-aminocyclopentanone and 1-ethyl-1H-pyrazole-4-sulfonamide. The final product is obtained through a coupling reaction between the two intermediates using a palladium catalyst. The yield and purity of the final product can be optimized by adjusting the reaction conditions and purification methods.

Scientific Research Applications

N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer research, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the growth and survival of various cancer cell lines, including multiple myeloma, lymphoma, and solid tumors. It has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
In neurodegenerative disorders, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to improve cognitive function and memory in these models.
In inflammatory conditions, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of rheumatoid arthritis and multiple sclerosis. It has also been shown to reduce inflammation and tissue damage in these models.

properties

IUPAC Name

N-[(1R,3R)-3-aminocyclopentyl]-1-ethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-2-14-7-10(6-12-14)17(15,16)13-9-4-3-8(11)5-9/h6-9,13H,2-5,11H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXBYLBDBLKBSB-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)S(=O)(=O)N[C@@H]2CC[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.